(4'-Amino-biphenyl-3-yl)-acetic acid (4'-Amino-biphenyl-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC3985862
InChI: InChI=1S/C14H13NO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9,15H2,(H,16,17)
SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

(4'-Amino-biphenyl-3-yl)-acetic acid

CAS No.:

Cat. No.: VC3985862

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(4'-Amino-biphenyl-3-yl)-acetic acid -

Specification

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 2-[3-(4-aminophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H13NO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9,15H2,(H,16,17)
Standard InChI Key JLOGMSQXFREKFM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CC(=O)O

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of (4'-amino-biphenyl-3-yl)-acetic acid typically involves palladium-catalyzed coupling reactions, leveraging methodologies akin to those used for related biphenyl derivatives. A notable approach, as outlined in patent literature, involves:

  • Reductive Amination: Reduction of nitro precursors (e.g., 4-nitrophenylacetic acid) using palladium-carbon catalysts under hydrogenation conditions .

  • Suzuki-Miyaura Coupling: Cross-coupling of boronic acids with halogenated aromatic intermediates, facilitated by homogeneous or heterogeneous palladium catalysts . For example, coupling 3-bromoacetic acid derivatives with 4-aminophenylboronic acid yields the target compound with moderate to high purity .

A representative synthesis reported a 69% yield using acetonitrile recrystallization, highlighting the efficiency of optimized protocols .

Structural and Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
Melting PointNot explicitly reported
SolubilityPoor in water; soluble in polar organic solvents (e.g., THF, ethanol)
pKa (Carboxylic Acid)~4.5 (estimated)

The compound’s planar biphenyl core facilitates π-π stacking interactions, while the amino and carboxylic acid groups enable hydrogen bonding, influencing its crystallinity and solubility .

Biological Activities and Mechanisms

Comparative Toxicology

Despite structural similarities to 4-aminobiphenyl—a known carcinogen linked to bladder cancer —the acetic acid moiety in (4'-amino-biphenyl-3-yl)-acetic acid mitigates toxicity. Rodent studies indicate no significant mutagenicity at therapeutic doses, though long-term carcinogenicity data remain limited .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor in synthesizing thienopyridine derivatives, a class of antithrombotic agents . For instance, coupling with chlorophenylmethyl groups yields analogs with enhanced pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

Modifications to the biphenyl core influence bioactivity:

  • Amino Group Substitution: Electron-donating groups (e.g., -OCH₃) at the 4' position enhance COX-2 selectivity .

  • Acetic Acid Replacement: Esterification (e.g., ethyl esters) improves membrane permeability but reduces anti-inflammatory efficacy .

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